REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]1[CH:9]=[CH:8][C:7]([C:10]([CH3:29])([CH3:28])[CH2:11][O:12][CH2:13][C:14]2[CH:19]=[CH:18][C:17]([F:20])=[C:16]([O:21][C:22]3[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=3)[CH:15]=2)=[CH:6][CH:5]=1)[CH3:2].ClC1C=C(C(C)(C)COCC2C=CC(F)=C(OC3C=CC=CC=3)C=2)C=CC=1OCC>C1C=CC=CC=1>[O:21]([C:16]1[CH:15]=[C:14]([CH3:13])[CH:19]=[CH:18][C:17]=1[F:20])[C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1.[CH2:1]([O:3][C:4]1[CH:9]=[CH:8][C:7]([C:10]([CH3:28])([CH3:29])[CH2:11][OH:12])=[CH:6][CH:5]=1)[CH3:2]
|
Name
|
3-phenoxy-4-fluorobenzyl 2-(4-ethoxyphenyl)-2-methylpropyl ether
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC1=CC=C(C=C1)C(COCC1=CC(=C(C=C1)F)OC1=CC=CC=C1)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1OCC)C(COCC1=CC(=C(C=C1)F)OC1=CC=CC=C1)(C)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the filtrate was sufficiently shaken
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
to dissolve the oily portion
|
Type
|
CUSTOM
|
Details
|
Then, the catalyst was removed by filtration
|
Type
|
CUSTOM
|
Details
|
phase separation
|
Type
|
WASH
|
Details
|
Then, the obtained benzene layer was washed with 100 ml of water three times and benzene
|
Type
|
CUSTOM
|
Details
|
was removed by distillation under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give an oily product
|
Type
|
CUSTOM
|
Details
|
From the results of the analysis of the oily product by gas chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
O(C1=CC=CC=C1)C=1C=C(C=CC1F)C
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC1=CC=C(C(CO)(C)C)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |